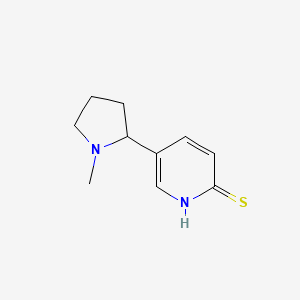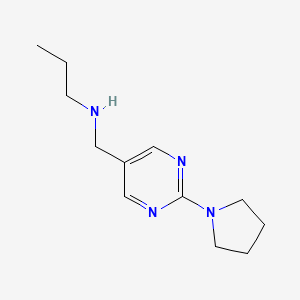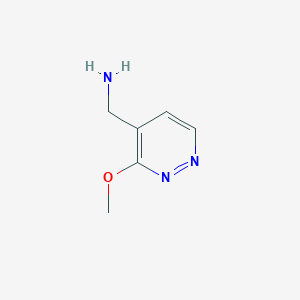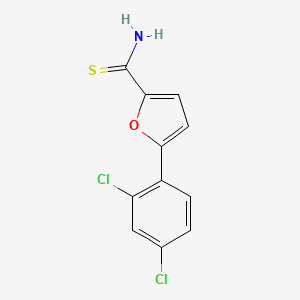
5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is an organic compound that features a pyridine ring substituted with a thiol group and a methylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol typically involves the use of 6-methylnicotinate as a starting material. The preparation route includes several steps, such as alkylation and cyclization reactions. For instance, one method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. For example, the reaction may be carried out in the presence of organic solvents like dichloromethane, ethyl acetate, or chloroform to enhance the reaction efficiency and product isolation .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as a flavoring agent in electronic cigarettes.
Mecanismo De Acción
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the thiol group.
Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in functional groups.
Pyrrolidine-2,5-diones: Features a pyrrolidine ring with two carbonyl groups.
Uniqueness
5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both a thiol group and a methylpyrrolidine moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2S |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
5-(1-methylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H14N2S/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13) |
Clave InChI |
YFBDYNOXUXUTKG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CNC(=S)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)




![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)



![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)

